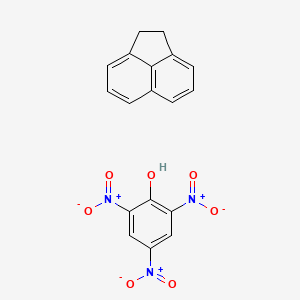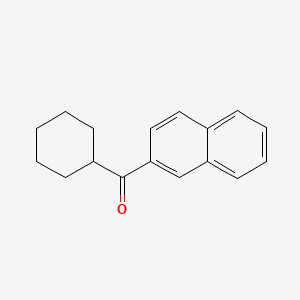
Cyclohexyl(2-naphthyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(2-naphthyl)methanone is an organic compound that belongs to the class of methanones It features a cyclohexyl group attached to a 2-naphthyl group via a methanone (carbonyl) linkage
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexyl(2-naphthyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, cyclohexyl chloride reacts with 2-naphthylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs in a non-polar solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the Fries rearrangement, where phenyl cyclohexanecarboxylate is rearranged in the presence of aluminum chloride at elevated temperatures. This method can yield this compound with varying degrees of efficiency depending on the specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency and scalability.
化学反応の分析
Types of Reactions
Cyclohexyl(2-naphthyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols.
Substitution: The aromatic ring in the naphthyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, halogenation with halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
科学的研究の応用
Cyclohexyl(2-naphthyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of cyclohexyl(2-naphthyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Cyclohexyl phenyl methanone: Similar structure but with a phenyl group instead of a naphthyl group.
Cyclohexyl(2-hydroxyphenyl)methanone: Contains a hydroxyl group on the phenyl ring.
Cyclohexyl(4-bromophenyl)methanone: Contains a bromine atom on the phenyl ring.
Uniqueness
Cyclohexyl(2-naphthyl)methanone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
CAS番号 |
10404-26-9 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC名 |
cyclohexyl(naphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H18O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h4-6,9-12,14H,1-3,7-8H2 |
InChIキー |
LOEOFOCNNLIMMY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
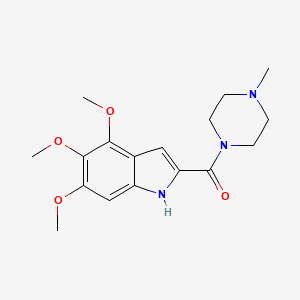
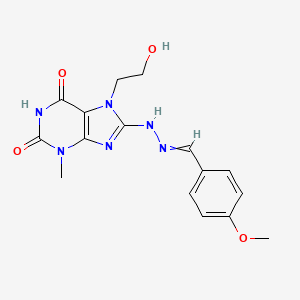
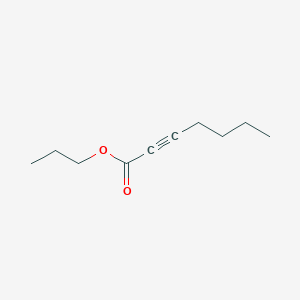
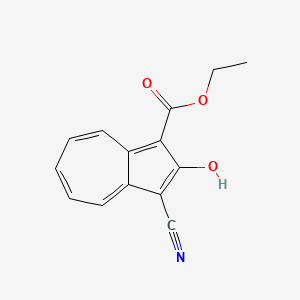
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
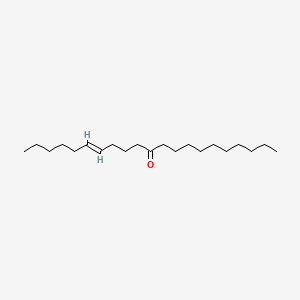
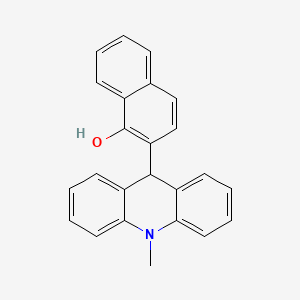
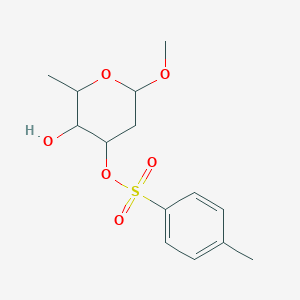
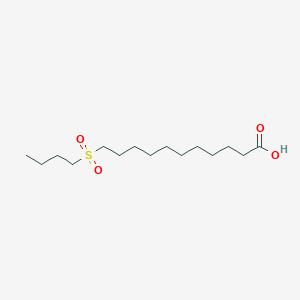
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)

![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
